L-Methionine-13C5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-Methionine-13C5 is an essential amino acid that can be used in NMR-based research studies designed to probe structure, dynamics, and binding of biological macromolecules . It is also used as a standard and plays a role in angiogenesis .

Molecular Structure Analysis

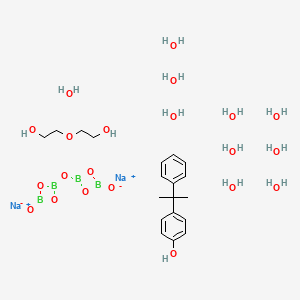

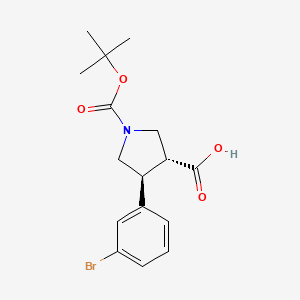

The empirical formula of L-Methionine-13C5 is 13C5H11NO2S . Its molecular weight is 154.17 . The SMILES string representation is O13C[13CH2][13CH2]S[13CH3])=O .Chemical Reactions Analysis

While specific chemical reactions involving L-Methionine-13C5 are not detailed in the available resources, it’s known that methionine plays a role in various biological processes. For instance, it acts as a hepatoprotectant .Physical And Chemical Properties Analysis

L-Methionine-13C5 is a solid substance . The SMILES string representation is O13C[13CH2][13CH2]S[13CH3])=O .科学的研究の応用

NMR-Based Research

L-Methionine-13C5 is often used in NMR-based research studies . These studies are designed to probe the structure, dynamics, and binding of biological macromolecules . The enriched carbon-13 isotopes in L-Methionine-13C5 make it particularly useful for these types of studies, as they provide a stronger signal in NMR spectroscopy.

Protein Expression Studies

L-Methionine-13C5 can be used in protein expression studies . By incorporating it into the growth media of cells, researchers can track the incorporation of the methionine into newly synthesized proteins. This can provide valuable information about protein synthesis rates and dynamics.

Internal Standard in Analytical Techniques

L-Methionine-13C5 can be used as an internal standard in the analysis of amino acids in human plasma and serum using various analytical techniques . The use of an internal standard can improve the accuracy and reliability of these analyses.

作用機序

Target of Action

L-Methionine-13C5 is a variant of L-Methionine, an essential amino acid for human development . The primary targets of L-Methionine are the enzymes involved in its metabolic pathways, including methionine synthases . These enzymes play a crucial role in various biological functions, such as protein synthesis and methylation processes .

Mode of Action

L-Methionine-13C5, like its non-isotopic counterpart, interacts with its target enzymes to participate in various biochemical reactions. For instance, it is a precursor to L-cysteine . The metabolism of high doses of certain substances in the liver can lead to decreased levels of hepatic glutathione and increased oxidative stress. L-Methionine, being a precursor to L-cysteine, can help replenish these glutathione levels .

Biochemical Pathways

L-Methionine is involved in several biochemical pathways. It is used for protein synthesis and the formation of several important compounds, including S-adenosylmethionine (SAMe), L-homocysteine, L-cysteine, taurine, and sulfate . SAMe, for instance, is a universal methyl donor for almost 100 different substrates, including DNA, RNA, hormones, proteins, and lipids .

Pharmacokinetics

The pharmacokinetics of L-Methionine-13C5 would be expected to be similar to that of L-Methionine. Generally, amino acids like L-Methionine are absorbed in the small intestine, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The action of L-Methionine-13C5 leads to various molecular and cellular effects. It plays a crucial role in growth and tissue repair. It is also involved in the detoxification of harmful substances in the liver, acting as a hepatoprotectant .

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for L-Methionine-13C5 involves the incorporation of five carbon-13 isotopes into the methionine molecule. This can be achieved through a multi-step synthesis pathway starting from commercially available starting materials.", "Starting Materials": [ "L-Homoserine lactone", "Methyl acrylate", "Sodium borohydride", "Sodium cyanoborohydride", "13C-labeled formaldehyde", "Hydrogen chloride", "Sodium hydroxide", "L-Methionine" ], "Reaction": [ "Step 1: Condensation of L-Homoserine lactone with methyl acrylate in the presence of sodium borohydride to form a beta-hydroxy ester intermediate.", "Step 2: Reduction of the beta-hydroxy ester intermediate with sodium cyanoborohydride to form a beta-amino ester intermediate.", "Step 3: Alkylation of the beta-amino ester intermediate with 13C-labeled formaldehyde in the presence of hydrogen chloride to form a 13C-labeled beta-amino aldehyde intermediate.", "Step 4: Reduction of the 13C-labeled beta-amino aldehyde intermediate with sodium borohydride to form a 13C-labeled beta-amino alcohol intermediate.", "Step 5: Cyclization of the 13C-labeled beta-amino alcohol intermediate with sodium hydroxide to form a 13C-labeled thiazolidine intermediate.", "Step 6: Hydrolysis of the 13C-labeled thiazolidine intermediate with sodium hydroxide to form L-Methionine-13C5." ] } | |

CAS番号 |

202326-57-6 |

製品名 |

L-Methionine-13C5 |

分子式 |

¹³C₅H₁₁NO₂S |

分子量 |

154.17 |

同義語 |

(S)-2-Amino-4-(methylthio)butanoic Acid-13C5; Cymethion-13C5; S-Methyl-L-momocysteine-13C5; L-α-Amino-γ-methylthiobutyric Acid-13C5; Methionine-13C5; NSC 22946-13C5; S-Methionine-13C5; S-Methyl-L-homocysteine-13C5; h-Met-oh-13C5; l-Methionine-13C5; α |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

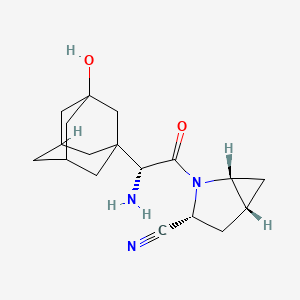

![(1S,3S,5S)-2-[(2R)-2-Amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1142285.png)

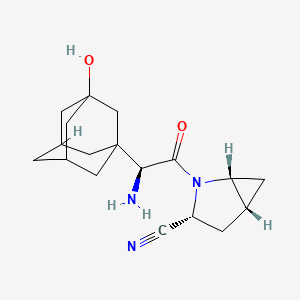

![(1S,3R,5S)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1142288.png)

![2-(((3aR,4S,6R,6aS)-6-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B1142297.png)